molecular formula C15H21BrN4O2 B2582231 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one CAS No. 2415454-38-3

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one

Cat. No.: B2582231
CAS No.: 2415454-38-3
M. Wt: 369.263
InChI Key: QTUYZPDVNMGTOO-UHFFFAOYSA-N
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Description

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one is a heterocyclic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an azepanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one typically involves multiple steps. One common route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine to form 4-[(5-bromopyrimidin-2-yl)oxy]piperidine. Finally, this compound is coupled with azepan-2-one under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one apart is its unique combination of a bromopyrimidine moiety with a piperidine and azepanone structure. This unique arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUYZPDVNMGTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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